7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C15H25N5O3S. This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of nucleotides and nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a hexyl halide, followed by the introduction of the thioether group through a nucleophilic substitution reaction with 2-hydroxyethylthiol. The reaction conditions often require the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the purine ring, using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. Additionally, it may interact with enzymes involved in metabolic pathways, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 7-Hexyl-8-((2-hydroxyethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexyl-8-((2-hydroxyethyl)piperazin-1-yl)methyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other purine derivatives and may contribute to its specific interactions with biological targets.
Properties
Molecular Formula |
C14H22N4O3S |
---|---|
Molecular Weight |
326.42 g/mol |
IUPAC Name |
7-hexyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C14H22N4O3S/c1-3-4-5-6-7-18-10-11(15-14(18)22-9-8-19)17(2)13(21)16-12(10)20/h19H,3-9H2,1-2H3,(H,16,20,21) |
InChI Key |
USGFPCLMRHCKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.